

Application Note: ^1H and ^{13}C NMR

Characterization of 4-Cyano-3-methylbenzoic acid

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Compound of Interest

Compound Name: 4-Cyano-3-methylbenzoic acid

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Abstract

This document provides a detailed protocol and data interpretation guide for the characterization of **4-Cyano-3-methylbenzoic acid** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. The provided data is essential for the structural elucidation and purity assessment of this compound, which serves as a key building block in medicinal chemistry and materials science. This guide includes predicted NMR data, detailed experimental procedures, and a workflow for sample analysis.

Introduction

4-Cyano-3-methylbenzoic acid is an aromatic carboxylic acid derivative containing both a nitrile and a methyl group on the benzene ring. These functional groups significantly influence the electronic environment of the aromatic protons and carbons, leading to a characteristic NMR spectrum. Accurate NMR characterization is crucial for confirming the identity and purity of the synthesized compound before its use in further research and development, particularly in the synthesis of novel pharmaceutical agents and functional materials.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra in public databases, the following ^1H and ^{13}C NMR data are predicted based on the analysis of structurally similar compounds, such as 3-methylbenzoic acid and 4-cyanobenzoic acid, and established principles of NMR spectroscopy. The predicted chemical shifts are reported for a solution in Deuterated Dimethyl Sulfoxide (DMSO-d_6).

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns for **4-Cyano-3-methylbenzoic acid** in DMSO-d_6 .

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.5	Singlet, broad	1H	-COOH
~8.20	Singlet	1H	Ar-H (H2)
~8.15	Doublet	1H	Ar-H (H6)
~7.85	Doublet	1H	Ar-H (H5)
~2.55	Singlet	3H	-CH ₃

Note: The chemical shifts (δ) are referenced to the residual solvent peak of DMSO-d_6 at 2.50 ppm. Coupling constants for the aromatic protons are expected to be in the range of 8-9 Hz.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **4-Cyano-3-methylbenzoic acid** in DMSO-d_6 .

Chemical Shift (δ , ppm)	Assignment
~166.5	-COOH
~141.0	Ar-C (C3)
~135.0	Ar-C (C1)
~133.5	Ar-CH (C6)
~132.0	Ar-CH (C2)
~130.0	Ar-CH (C5)
~118.0	-CN
~112.0	Ar-C (C4)
~20.0	-CH ₃

Note: The chemical shifts (δ) are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Experimental Protocols

The following protocols are provided as a general guideline for the acquisition of high-quality ¹H and ¹³C NMR spectra of **4-Cyano-3-methylbenzoic acid**.

Sample Preparation

- **Weighing the Sample:** Accurately weigh approximately 5-10 mg of **4-Cyano-3-methylbenzoic acid** for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. DMSO-d₆ is a suitable choice due to the good solubility of many carboxylic acids and its ability to allow observation of the acidic proton.
- **Dissolution:** Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

- Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

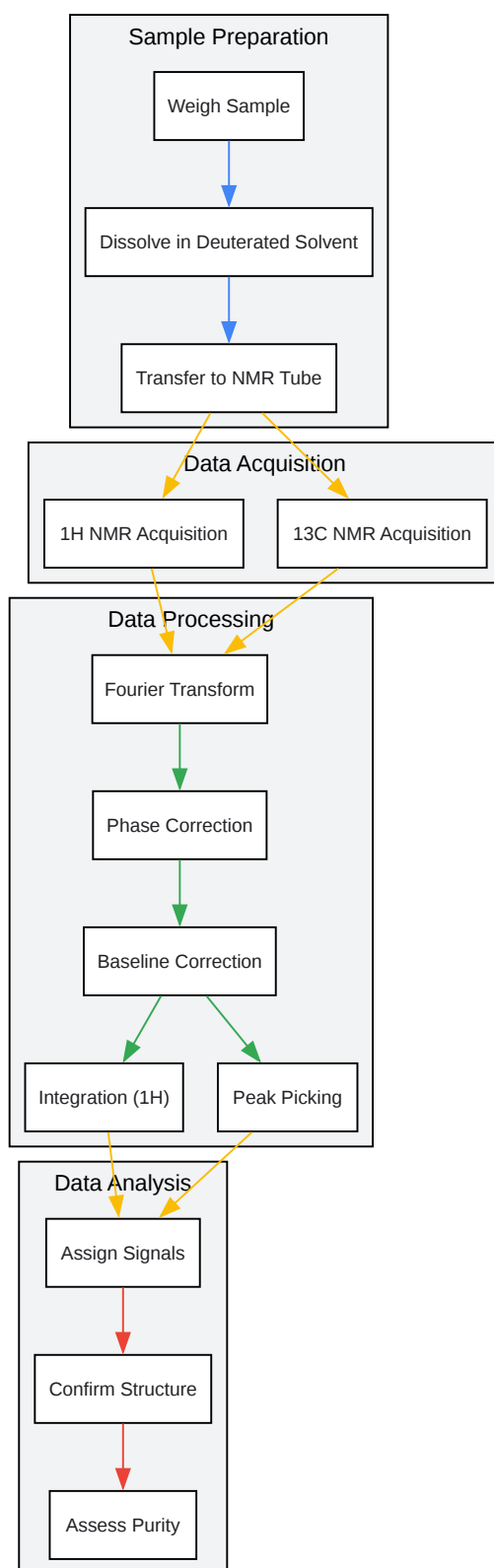
- Spectrometer Frequency: 400 MHz
- Pulse Program: Standard single pulse (zg30)
- Number of Scans: 16-64
- Relaxation Delay (d1): 1-2 seconds
- Acquisition Time: 3-4 seconds
- Spectral Width: 16 ppm (-2 to 14 ppm)
- Temperature: 298 K

¹³C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz
- Pulse Program: Proton-decoupled single pulse (zgpg30)
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay (d1): 2 seconds
- Acquisition Time: 1-2 seconds
- Spectral Width: 240 ppm (-20 to 220 ppm)
- Temperature: 298 K

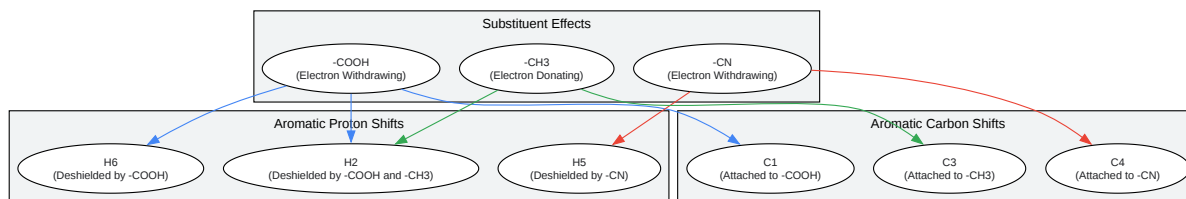
Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship of the substituents to the predicted chemical shifts.



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Caption: Experimental workflow for NMR characterization.



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Caption: Substituent effects on chemical shifts.

Conclusion

The ^1H and ^{13}C NMR data, in conjunction with the provided protocols, offer a robust framework for the unambiguous characterization of **4-Cyano-3-methylbenzoic acid**. The predicted chemical shifts and splitting patterns serve as a reliable reference for researchers to confirm the successful synthesis and purity of this important chemical intermediate. Adherence to the outlined experimental procedures will ensure the acquisition of high-resolution NMR spectra suitable for detailed structural analysis.

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